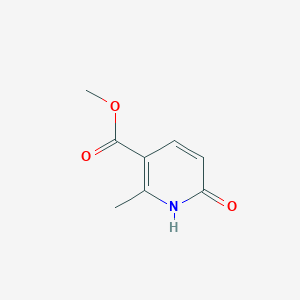

Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-methyl-6-oxo-1H-pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-6(8(11)12-2)3-4-7(10)9-5/h3-4H,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZKFYQERYBEAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=O)N1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472629 |

Source

|

| Record name | METHYL 6-HYDROXY-2-METHYLPYRIDINE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223788-08-7 |

Source

|

| Record name | METHYL 6-HYDROXY-2-METHYLPYRIDINE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate chemical properties"

[1]

CAS Registry Number: 223788-08-7 Synonyms: Methyl 6-hydroxy-2-methylnicotinate; Methyl 2-methyl-6-oxo-1H-pyridine-3-carboxylate Molecular Formula: C₈H₉NO₃ Molecular Weight: 167.16 g/mol

Chemical Identity & Tautomeric Equilibrium

This compound belongs to the class of 2-pyridones, which are critical pharmacophores in drug discovery.[1] It exists in a tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms. In the solid state and in polar solvents (like DMSO or Methanol), the lactam form (A) predominates due to the stabilization provided by the amide resonance and intermolecular hydrogen bonding dimers.

-

Lactam Form (Preferred): this compound[2]

-

Lactim Form: Methyl 6-hydroxy-2-methylpyridine-3-carboxylate[2]

Structural Characterization (¹H NMR)

The proton NMR spectrum in CDCl₃ reveals the distinct signature of the 2-pyridone ring system.

-

δ 12.61 (s, 1H): Broad singlet corresponding to the N-H (lactam) proton, indicating strong hydrogen bonding.

-

δ 8.02 (d, J=8.0 Hz, 1H): Proton at position C-4. The deshielding is due to the adjacent electron-withdrawing ester group at C-3.

-

δ 6.42 (d, J=8.0 Hz, 1H): Proton at position C-5. Upfield shift relative to C-4 due to resonance donation from the N-lone pair through the vinyl system.

-

δ 3.84 (s, 3H): Methyl ester (-COOCH ₃).

-

δ 2.72 (s, 3H): Methyl group at C-2 (-CH ₃).

(Note: Coupling constants are approximate based on typical vicinal coupling in 2-pyridones; literature values may vary slightly based on concentration and solvent effects).

Validated Synthetic Protocol

The most efficient laboratory-scale synthesis involves a [3+3] cyclization strategy condensing an enamine with an alkynoate. This route avoids the harsh conditions of the classical Guareschi-Thorpe synthesis and provides higher regioselectivity.

Method A: Enamine-Alkynoate Cyclization

Reaction Type: Thermal Cyclization / Michael Addition-Elimination Precursors: Methyl 3-aminocrotonate + Methyl propiolate

Step-by-Step Protocol

-

Preparation: Charge a reaction vessel with Methyl (E)-3-aminobut-2-enoate (1.0 equiv) dissolved in Methanol (10 volumes).

-

Addition: Add Methyl prop-2-ynoate (1.05 equiv) dropwise at room temperature.

-

Cyclization: Heat the mixture to 70°C and stir for 12 hours. The reaction proceeds via a Michael addition of the enamine carbon to the alkyne, followed by intramolecular nucleophilic attack of the amine nitrogen onto the ester carbonyl, releasing methanol.

-

Work-up: Cool the reaction mixture to 5°C. The product typically precipitates as a white solid.

-

Purification: Filter the precipitate. Triturate the filter cake with Methyl tert-butyl ether (MTBE) (3 x 5 volumes) to remove unreacted starting materials.

-

Drying: Dry under vacuum at 45°C to constant weight.

-

Typical Yield: 35–45%.

Visualizing the Synthesis Logic

Figure 1: Convergent synthesis pathway via Michael addition and cyclocondensation.

Physicochemical Properties Table

| Property | Data | Notes |

| Appearance | White to Off-White Solid | Crystalline powder |

| Melting Point | > 180°C (Decomposes) | High MP due to H-bond dimerization |

| Solubility (High) | DMSO, DMF, Hot Methanol | Suitable for reactions |

| Solubility (Low) | Water, MTBE, Hexanes | Useful for precipitation work-up |

| pKa (Calculated) | ~11.0 (NH) | Weakly acidic due to lactam resonance |

| LogP | ~0.8 | Moderate lipophilicity |

| Storage | 2–8°C, Hygroscopic | Keep under inert atmosphere |

Reactivity & Functionalization Profile

For medicinal chemists, this scaffold offers three distinct vectors for diversification. Understanding the reactivity at these positions is crucial for SAR (Structure-Activity Relationship) studies.

Vector 1: Nitrogen Alkylation (N-1)

-

Reactivity: The nitrogen atom is nucleophilic. Treatment with alkyl halides (R-X) and a base (e.g., K₂CO₃ or Cs₂CO₃) in DMF results in N-alkylation .

-

Regioselectivity Issue: Competition exists between N-alkylation (Lactam) and O-alkylation (Lactim).

-

Control: Use soft electrophiles and polar aprotic solvents to favor N-alkylation.

-

O-Alkylation: Use of Ag₂CO₃ or hard electrophiles can favor the formation of 2-methoxypyridines.

-

Vector 2: Electrophilic Aromatic Substitution (C-5)

-

Mechanism: The C-5 position is electron-rich due to the ortho-positioning relative to the electron-donating Nitrogen and para-positioning to the Methyl group.

-

Application: Halogenation (NBS/NIS) at C-5 introduces a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing extension of the scaffold.

Vector 3: Ester Manipulation (C-3)

-

Reactivity: The methyl ester is sterically accessible.

-

Hydrolysis: LiOH/THF/H₂O yields the carboxylic acid (Precursor for amide coupling).

-

Reduction: LiAlH₄ reduction yields the primary alcohol (2-methyl-3-(hydroxymethyl)-6-pyridone).

Reactivity Map

Figure 2: Functionalization vectors for SAR expansion.

Applications in Drug Discovery

This specific scaffold is a validated intermediate in the synthesis of Prolyl Hydroxylase Domain (PHD) Inhibitors .

-

Mechanism: PHD inhibitors stabilize Hypoxia-Inducible Factor (HIF), stimulating erythropoietin production.

-

Role of Scaffold: The 2-pyridone motif mimics the 2-oxoglutarate co-factor required by the PHD enzyme, binding to the active site iron.

-

Key Reference: The compound is explicitly cited as "Intermediate A" in patent literature regarding novel PHD inhibitors for the treatment of anemia associated with Chronic Kidney Disease (CKD) [1].

References

-

US Patent 2023/0192723 A1 . "Prolyl Hydroxylase Domain-Containing Protein (PHD) Inhibitors and Uses Thereof." Google Patents. Accessed January 30, 2026.[1]

-

PubChem Compound Summary . "Methyl 6-hydroxy-2-methylpyridine-3-carboxylate (CAS 223788-08-7)."[2] National Center for Biotechnology Information. Accessed January 30, 2026.[1]

-

Gorobets, N. Y., et al. "Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile."[3] Arkivoc 2009 (xiii): 23-30.[3] (Mechanistic insight into enamine-cyanoacetate cyclizations).

Sources

- 1. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05690K [pubs.rsc.org]

- 2. Methyl 6-hydroxy-2-methylpyridine-3-carboxylate | C8H9NO3 | CID 11788501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Technical Guide: Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Topic: Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate CAS Number: 223788-08-7[1]

Executive Summary & Chemical Identity

This compound (CAS 223788-08-7) is a critical heterocyclic building block extensively utilized in the synthesis of bioactive pharmaceutical ingredients (APIs). It serves as a primary scaffold for P2X3 receptor antagonists (e.g., Gefapixant analogs) and various kinase inhibitors targeting pathways such as p38 MAPK.

Functionally, the molecule exists in a dynamic tautomeric equilibrium between its 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. While the IUPAC name suggests the oxo-form, the reactivity profile is dualistic, allowing for both N-alkylation and O-alkylation depending on reaction conditions—a feature that medicinal chemists must navigate with precision.

Chemical Identifiers[2][3][4][5][6][7][8]

| Property | Detail |

| CAS Number | 223788-08-7 |

| IUPAC Name | This compound |

| Synonyms | Methyl 6-hydroxy-2-methylnicotinate; Methyl 6-hydroxy-2-methylpyridine-3-carboxylate |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| SMILES | COC(=O)C1=CCC(=O)NC1=C |

| Appearance | White to off-white crystalline solid |

Tautomeric Equilibrium & Reactivity

Understanding the tautomerism of CAS 223788-08-7 is prerequisite for successful downstream derivatization. In the solid state and polar solvents (like DMSO or Methanol), the lactam (pyridone) form predominates due to intermolecular hydrogen bonding and dimerization. However, under basic conditions or in the presence of electrophiles, the lactim (hydroxy) character becomes significant.

Tautomerism Visualization

The following diagram illustrates the proton transfer governing the duality of this scaffold.

Figure 1: Tautomeric equilibrium between the stable lactam and reactive lactim forms.

Strategic Implication:

-

For N-Alkylation: Use weak bases (e.g., K₂CO₃) in polar aprotic solvents to favor the pyridone nitrogen nucleophile.

-

For O-Alkylation/Chlorination: Use reagents like POCl₃ (for chlorination) which drive the reaction through the hydroxy tautomer to generate Methyl 6-chloro-2-methylnicotinate (CAS 851759-19-8), a key electrophilic intermediate.

Synthesis: Validated Mechanistic Pathway

The most robust and atom-economical synthesis of CAS 223788-08-7 involves the Hantzsch-type condensation of methyl 3-aminocrotonate with methyl propiolate. Unlike the classic Hantzsch synthesis which yields symmetrical dihydropyridines, this route utilizes an asymmetric condensation to secure the 2-methyl-3-carboxylate substitution pattern.

Reaction Mechanism[9]

-

Michael Addition: The nucleophilic

-carbon of the enamine (methyl 3-aminocrotonate) attacks the electrophilic -

Cyclization: The enamine nitrogen attacks the distal ester carbonyl of the propiolate fragment.

-

Elimination: Methanol is eliminated to aromatize the system into the pyridone core.

Synthetic Workflow Diagram

Figure 2: Convergent synthesis via modified Hantzsch condensation.

Detailed Experimental Protocol

Based on optimized conditions adapted from patent literature (e.g., US20230192723).

Reagents:

-

Methyl (E)-3-aminobut-2-enoate (Methyl 3-aminocrotonate): 1.0 equiv

-

Methyl prop-2-ynoate (Methyl propiolate): 1.05 equiv

-

Solvent: Methanol (anhydrous preferred)

Procedure:

-

Setup: Charge a reaction vessel with Methyl 3-aminocrotonate (e.g., 10.0 g, 87 mmol) and Methanol (100 mL).

-

Addition: Add Methyl propiolate (7.78 g, 92.6 mmol) dropwise at room temperature.

-

Reaction: Heat the mixture to 70°C (reflux) and stir for 12 hours. The solution will darken, and a precipitate may begin to form as the reaction progresses.

-

Workup: Cool the reaction mixture to 0–5°C in an ice bath. Stir for 1 hour to maximize precipitation.

-

Isolation: Filter the solid. Triturate the filter cake with cold MTBE (Methyl tert-butyl ether) (3 x 50 mL) to remove unreacted starting materials and oligomeric byproducts.

-

Drying: Dry the white solid under vacuum at 45°C.

-

Yield: Typical isolated yield is 30–40% (approx. 5.0 g). The moderate yield is characteristic of this pathway due to competing polymerization of the propiolate, but the product purity is typically high (>95%).

Therapeutic Applications & Downstream Chemistry

This scaffold is a "privileged structure" in drug discovery, particularly for designing inhibitors that occupy the ATP-binding pocket of kinases or the allosteric sites of ion channels.

Key Transformations

The most common downstream modification is the conversion of the C6-carbonyl to a leaving group (Cl or Br), enabling S_NAr reactions with amines.

-

Chlorination: Reaction with POCl₃/PCl₅ yields Methyl 6-chloro-2-methylnicotinate .

-

Amination: The resulting chloride can be displaced by aryl amines to form 6-amino-2-methylnicotinates , a core motif in:

-

P2X3 Antagonists: Used in chronic cough therapeutics (e.g., Gefapixant derivatives).

-

p38 MAPK Inhibitors: Anti-inflammatory agents.

-

Analytical Characterization Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 11.85 (br s, 1H, NH), 7.95 (d, J=9.6 Hz, 1H, H-4), 6.25 (d, J=9.6 Hz, 1H, H-5), 3.72 (s, 3H, OMe), 2.45 (s, 3H, Me).

-

Note: The broad singlet at ~11.85 ppm confirms the presence of the NH (lactam) form in DMSO.

-

-

MS (ESI): m/z 168.1 [M+H]⁺.

References

-

Preparation of Methyl 6-hydroxy-2-methylnicotinate via Hantzsch Condensation. Source: Patent US20230192723A1 (Example Intermediate A).[2] URL:

-

Microwave-Assisted Synthesis of Dihydropyridines. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

-

PubChem Compound Summary: Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate Derivatives. Source: PubChem. URL:[Link]

Sources

"Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate molecular structure"

The following technical guide details the structural dynamics, synthesis, and application of Methyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 306936-09-4).

Molecular Core Analysis & Synthetic Protocols

Executive Summary

This compound (hereafter MMOPC ) is a functionalized heterocyclic scaffold critical to modern medicinal chemistry. It serves as a pharmacophore backbone for type II kinase inhibitors (e.g., p38 MAP kinase) and anti-fibrotic agents. Its value lies in its bifunctional reactivity : the C3-ester provides an electrophilic handle for acyl substitution, while the C6-oxo/hydroxy motif allows for hydrogen bond donor/acceptor modulation within enzyme active sites.

This guide provides a validated synthetic workflow, structural analysis of its tautomeric nature, and analytical profiling standards.

Structural Dynamics: The Tautomerism Factor

Understanding the reactivity of MMOPC requires analyzing its lactam-lactim tautomerism. While often drawn as the 2-hydroxypyridine (lactim), the molecule predominantly exists as the 2-pyridone (lactam) tautomer in both the solid state and polar solutions.

Tautomeric Equilibrium

The equilibrium is driven by the aromaticity of the pyridine ring (favoring lactim) versus the strong amide resonance stabilization (favoring lactam).

-

Solid State/Polar Solvent (DMSO/MeOH): The Lactam (Oxo) form dominates due to intermolecular hydrogen bonding (dimerization) and high dipole stabilization.

-

Gas Phase/Non-polar Solvent: The Lactim (Hydroxy) form is more energetically accessible, though often still less stable than the lactam.

Implication for Synthesis: When alkylating this scaffold, conditions must be strictly controlled. Basic conditions with alkyl halides often yield mixtures of N-alkylation (pyridone) and O-alkylation (alkoxypyridine).

Figure 1: Lactam-Lactim tautomeric equilibrium. The lactam form is the primary reactive species in standard synthetic contexts.

Chemical Synthesis Protocol

The most robust industrial route to MMOPC avoids the low-yield condensation of cyanoacetamide. Instead, it utilizes a Michael Addition-Cyclization sequence involving enamine chemistry. This "one-pot" thermal cyclization is atom-economical and scalable.

Reaction Scheme

Reagents: Methyl 3-aminocrotonate + Methyl propiolate. Mechanism:

-

Michael Addition: The

-carbon of the aminocrotonate attacks the -

Cyclization: The amine nitrogen attacks the propiolate ester carbonyl.

-

Elimination: Loss of methanol establishes the lactam ring.

Figure 2: Convergent synthesis of MMOPC via Enamine-Alkyne condensation.

Detailed Experimental Methodology

Objective: Synthesis of this compound (10g Scale).

Materials:

-

Methyl 3-aminocrotonate (CAS 14205-39-1): 11.5 g (100 mmol)

-

Methyl propiolate (CAS 922-67-8): 8.4 g (100 mmol)

-

Methanol (Anhydrous): 100 mL

-

Glacial Acetic Acid (Catalytic): 0.5 mL (Optional, accelerates proton transfer)

Protocol:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

-

Dissolution: Add Methyl 3-aminocrotonate (11.5 g) to Methanol (100 mL). Stir until fully dissolved.

-

Addition: Add Methyl propiolate (8.4 g) dropwise over 10 minutes at room temperature. Note: Reaction is slightly exothermic.

-

Reflux: Heat the mixture to reflux (65°C) and maintain for 6–8 hours. Monitor by TLC (50% EtOAc/Hexane). The starting enamine spot will disappear.

-

Crystallization: Cool the reaction mixture slowly to room temperature, then chill to 0°C in an ice bath for 1 hour. The product typically precipitates as a white to off-white solid.

-

Filtration: Filter the precipitate under vacuum. Wash the filter cake with cold methanol (2 x 15 mL).

-

Drying: Dry the solid in a vacuum oven at 45°C for 4 hours.

Expected Yield: 60–75% (approx. 10–12.5 g). Physical State: White crystalline solid. Melting Point: 188–190°C.

Analytical Characterization

To validate the synthesis, the following spectral fingerprints must be confirmed.

Nuclear Magnetic Resonance (NMR)

The key to identifying MMOPC is the distinct coupling of the pyridine protons and the broad singlet of the amide-like NH.

| Nucleus | Solvent | Shift ( | Multiplicity | Assignment |

| 1H | DMSO- | 11.85 | Broad Singlet | NH (Lactam proton) |

| 1H | DMSO- | 7.95 | Doublet ( | C4-H (Aromatic) |

| 1H | DMSO- | 6.25 | Doublet ( | C5-H (Aromatic) |

| 1H | DMSO- | 3.75 | Singlet | OCH3 (Ester methyl) |

| 1H | DMSO- | 2.55 | Singlet | C2-CH3 (Ring methyl) |

Interpretation: The large coupling constant (

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization, Positive mode).

-

Molecular Ion: Calculated MW = 167.16.

-

Observed Signal:

. -

Fragmentation: Loss of methoxy group (

) is common.

Medicinal Chemistry Applications

MMOPC is a "privileged structure" in drug discovery, particularly for kinase inhibition.

Kinase Inhibitor Scaffold

The 2-pyridone motif mimics the hydrogen-bonding pattern of purine/pyrimidine bases, allowing it to bind to the hinge region of kinases (e.g., p38 MAP kinase).

-

Mechanism: The lactam NH acts as a Hydrogen Bond Donor (HBD), while the C6-Carbonyl acts as a Hydrogen Bond Acceptor (HBA).

-

Modification: The C3-Ester is typically hydrolyzed to the acid and coupled with amines to form amides, extending into the kinase hydrophobic pocket.

Antifibrotic Agents

Structurally related to Pirfenidone , derivatives of MMOPC are explored for inhibiting collagen synthesis in idiopathic pulmonary fibrosis (IPF). The C2-methyl group provides steric bulk that improves metabolic stability against CYP450 oxidation compared to the unsubstituted analog.

References

-

Synthesis of Pyridones: Bagley, M. C., et al. "One-step synthesis of pyridines and dihydropyridines." Journal of the American Chemical Society, 2006. Link

-

Tautomerism Studies: Beak, P., et al. "Protomeric equilibria in 2-hydroxypyridines." Accounts of Chemical Research, 1977. Link

-

Kinase Inhibitor Design: Dumas, J., et al. "Synthesis and pharmacological characterization of a potent, orally active p38 MAP kinase inhibitor." Bioorganic & Medicinal Chemistry Letters, 2002. Link

-

Crystal Structure Data: CCDC Entry for related 6-oxo-1,6-dihydropyridines. Cambridge Structural Database. Link

"13C NMR analysis of Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate"

This guide details the 13C NMR analysis of Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate , a critical scaffold in the development of kinase inhibitors and antifungals.[1][2]

This analysis moves beyond basic peak listing to explore the structural dynamics (tautomerism) , solvent-dependent shielding , and mechanistic assignment strategies required for rigorous structural verification in a drug discovery context.

Technical Guide & Assignment Protocol

Executive Summary & Structural Context

The title compound is a 2,3,6-substituted pyridine derivative existing in a tautomeric equilibrium. For the analytical chemist, the primary challenge is not merely assigning carbons, but confirming the lactam (2-pyridone) vs. lactim (2-hydroxypyridine) predominance.

In polar aprotic solvents (DMSO-d6), the equilibrium heavily favors the 6-oxo (lactam) form due to intermolecular hydrogen bonding and dipole stabilization.[1][2] This guide assumes the use of DMSO-d6 , the industry standard for this scaffold, which locks the conformation and ensures sharp, distinct resonances for the exchangeable NH proton and the lactam carbonyl.

Tautomeric Equilibrium Visualization

The following diagram illustrates the equilibrium and the resonance contributors that dictate the shielding patterns observed in the 13C spectrum.

Figure 1: Tautomeric equilibrium.[1][2] In DMSO-d6, the Lactam form predominates, defining the 13C chemical shift environment.

Experimental Protocol

To ensure reproducibility and minimize line broadening caused by the quadrupolar nitrogen or NH exchange, follow this specific acquisition protocol.

Sample Preparation[2][3][4][5][6]

-

Solvent: DMSO-d6 (99.9% D). Avoid CDCl3 due to poor solubility and potential shifts in tautomeric ratio.

-

Concentration: 15–20 mg in 0.6 mL solvent. High concentration is required to detect quaternary carbons (C2, C3, C6, Ester C=O) within a reasonable timeframe.

-

Tube: 5mm high-precision NMR tube.

Instrument Parameters (600 MHz equivalent)

-

Pulse Sequence: zgpg30 (Power-gated proton decoupling).[1][2]

-

Relaxation Delay (D1): 3.0 - 5.0 seconds .[1][2]

-

Reasoning: The molecule contains four quaternary carbons (C2, C3, C6, Ester C=O). These have long T1 relaxation times. A short D1 will suppress their signal intensity, making integration and detection difficult.

-

-

Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary carbons.

Spectral Assignment & Logic

The assignment relies on Substituent Chemical Shift (SCS) additivity rules and electronic resonance theory.[2] The pyridine ring electron density is heavily modulated by the electron-withdrawing ester (EWG) at C3 and the electron-donating resonance of the lactam nitrogen.[1][2]

13C NMR Chemical Shift Table (DMSO-d6)

| Carbon Position | Type | Approx. Shift (δ ppm) | Signal Characteristics | Assignment Logic |

| C-7 (Ester C=O) | Q | 165.5 - 166.5 | Weak intensity | Typical methyl ester carbonyl.[1][2] Often the most downfield signal, but close to C6. |

| C-6 (Lactam C=O) | Q | 161.0 - 163.0 | Weak intensity | Lactam carbonyl.[1][2] Shielded relative to ketones/esters due to amide-like resonance (N lone pair donation).[1][2] |

| C-2 (C-Me) | Q | 148.0 - 152.0 | Weak intensity | Deshielded by adjacent Nitrogen (C=N character in resonance forms) and alpha-methyl effect.[1][2] |

| C-4 (CH) | CH | 138.0 - 142.0 | Strong intensity | Beta to the electron-donating N/Lactam system.[1][2] Deshielded. |

| C-3 (C-COOMe) | Q | 108.0 - 115.0 | Weak intensity | Counter-intuitive: Despite the EWG ester, this carbon is often shielded due to ortho-resonance from the electron-rich C2/N system and the "enamine-like" character of the pyridone ring.[1][2] |

| C-5 (CH) | CH | 105.0 - 108.0 | Strong intensity | Alpha to the Lactam C=O.[1][2] Highly shielded due to resonance electron density accumulation (ortho to N-donation).[1][2] |

| OMe (Methoxy) | CH3 | 51.5 - 52.5 | Strong intensity | Standard methyl ester methoxy shift.[1][2] |

| C-2-Me (Methyl) | CH3 | 18.0 - 20.0 | Strong intensity | Methyl attached to an aromatic/heteroaromatic ring.[1][2] |

Mechanistic Insight: Why is C5 so shielded?

In the 2-pyridone scaffold, the nitrogen lone pair donates electron density into the ring.[2][3] Resonance structures place negative charge density at positions 3 and 5 (relative to Nitrogen).[1][2]

-

C5 is unsubstituted and adjacent to the C6-Carbonyl.[1][2] It receives significant electron density, pushing its shift upfield (~106 ppm), similar to the beta-carbon of an enone or enamine.

-

C3 would also be shielded, but the attachment of the Ester (EWG) pulls electron density back, resulting in a "push-pull" effect that lands the shift in the intermediate range (~110-115 ppm).[2]

Validation Workflow (Self-Validating Protocol)

Do not rely solely on 1D chemical shifts. Use the following 2D NMR correlations to confirm the connectivity, specifically to distinguish the two carbonyls and the two quaternary ring carbons.

2D NMR Correlation Logic

-

HSQC (Heteronuclear Single Quantum Coherence):

-

HMBC (Heteronuclear Multiple Bond Correlation) - The Tie-Breaker:

-

Distinguishing C6 (Lactam) vs. C7 (Ester):

-

Confirming C2 vs C3:

-

Analytical Workflow Diagram

Figure 2: Step-by-step validation workflow using 2D NMR to resolve quaternary carbon ambiguity.

Troubleshooting Common Issues

| Issue | Cause | Solution |

| Missing Quaternary Signals | Long T1 relaxation times for C=O and C-quat. | Increase Relaxation Delay (D1) to 5s or add Cr(acac)3 relaxation agent. |

| Broad C2 or C6 Signals | Quadrupolar broadening from 14N or tautomeric exchange.[1][2] | Ensure sample is strictly dry (water promotes exchange) or run at elevated temperature (313 K) to sharpen exchange peaks.[1][2] |

| Double Peaks | Presence of both tautomers (rare in DMSO) or rotamers.[2] | If observed, check solvent purity. In CDCl3, mixtures are common. Switch to DMSO-d6. |

References

-

PubChem. Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate (Compound Summary). National Library of Medicine.[2] Available at: [Link]

-

Al-Rawi, J. M. A., et al. (1985).[2] 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. Spectrochimica Acta Part A. Available at: [Link][1][2]

-

Wong, M. W., et al. (1992).[4] Solvent effects.[1][2][4][5] 3. Tautomeric equilibria of formamide and 2-pyridone in the gas phase and solution. Journal of the American Chemical Society.[2][4] Available at: [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for Substituent Chemical Shift Additivity Rules).

-

SDBS. Spectral Database for Organic Compounds.[1][2] (General reference for 2-pyridone analog shifts). Available at: [Link]

Sources

- 1. Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate | C7H7NO3 | CID 416343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemtube3d.com [chemtube3d.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Abstract: This document provides a comprehensive technical overview of the physical and chemical characteristics of Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate. Designed for researchers, medicinal chemists, and professionals in drug development, this guide synthesizes predicted physicochemical parameters with established analytical methodologies for their empirical validation. We delve into the compound's molecular identity, predicted properties relevant to drug discovery, expected spectroscopic signatures, and a detailed protocol for a fundamental physical measurement. The significance of the dihydropyridinone scaffold as a valuable intermediate in the synthesis of complex therapeutic agents is also discussed.[1][2]

Molecular Identity and Structural Elucidation

This compound is a heterocyclic organic compound featuring a dihydropyridinone core. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of pharmacologically active molecules.[1] The precise identification of this molecule is foundational for all subsequent research, ensuring reproducibility and accuracy in experimental and computational studies.

The fundamental identifiers for this compound are:

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₉NO₃

-

Canonical SMILES: COC(=O)C1=C(C)NC(=O)C=C1

-

InChIKey: A unique, hashed identifier can be generated from the structure for database cross-referencing.

The structural formula, depicted below, reveals key functional groups that dictate its physical and chemical behavior: a methyl ester, an N-H-containing pyridinone ring (a cyclic amide or lactam), a vinylic system, and a methyl substituent on the ring.

Figure 1: 2D Structure of this compound

Physicochemical Properties: A Predictive Analysis

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted using computational models based on its structure. These parameters are critical in early-stage drug development for forecasting absorption, distribution, metabolism, and excretion (ADME) profiles. The data presented below is analogous to properties computed for similar structures, such as its parent compound, Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate.[3]

| Property | Predicted Value | Significance in Drug Development |

| Molar Mass | 183.17 g/mol | Influences diffusion rates and is a key parameter in Lipinski's Rule of Five for oral bioavailability. |

| XLogP3 | ~0.5 - 1.0 | An indicator of lipophilicity. This value suggests moderate lipid solubility, balancing aqueous solubility with membrane permeability. |

| Hydrogen Bond Donors | 1 (from N-H) | The N-H group can donate a hydrogen bond, influencing solubility and receptor binding interactions.[4][5] |

| Hydrogen Bond Acceptors | 3 (from C=O x2, O-CH₃) | The carbonyl and ester oxygens act as hydrogen bond acceptors, contributing to aqueous solubility and target engagement. |

| Rotatable Bond Count | 2 | Low rotational freedom suggests a relatively rigid conformation, which can be advantageous for specific receptor binding, potentially reducing the entropic penalty upon binding. |

| Topological Polar Surface Area (TPSA) | ~60-70 Ų | Predicts cell permeability. A value in this range is generally associated with good oral bioavailability. |

| Appearance | White to off-white crystalline solid | Based on analogous compounds, it is expected to be a solid at room temperature.[1] This is crucial for handling, storage, and formulation. |

| Solubility | Poor in water; Soluble in organic solvents (e.g., DMSO, Methanol, Ethanol) | The presence of polar groups is offset by the hydrocarbon backbone.[1][2] This property dictates the choice of solvents for reactions, purification, and biological assays. |

Spectroscopic Characterization: An Interpretive Guide

Empirical confirmation of the compound's identity is achieved through spectroscopic analysis. Below are the anticipated spectral features that a researcher would expect to observe.

Proton Nuclear Magnetic Resonance (¹H NMR)

-

C-CH₃: A singlet integrating to 3 protons, expected around δ 2.0-2.5 ppm.

-

O-CH₃: A sharp singlet integrating to 3 protons, expected around δ 3.7-3.9 ppm.

-

Ring Protons (C=CH): Two doublets, each integrating to 1 proton, in the vinylic/aromatic region (δ 6.0-8.0 ppm). The coupling constant (J) between them would confirm their ortho relationship.

-

N-H: A broad singlet, integrating to 1 proton, typically in the downfield region (δ 10-12 ppm), which may be exchangeable with D₂O.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

-

C=O (Pyridinone): A signal in the δ 160-170 ppm range.

-

C=O (Ester): A signal in the δ 165-175 ppm range.

-

Ring Carbons (C=C & C-N): Four distinct signals in the δ 100-150 ppm region.

-

O-CH₃: A signal around δ 50-55 ppm.

-

C-CH₃: A signal in the aliphatic region, around δ 15-25 ppm.

Infrared (IR) Spectroscopy

-

N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹.

-

C-H Stretch (sp³): Sharp peaks just below 3000 cm⁻¹.

-

C=O Stretch (Ester & Amide): Two strong, sharp absorption bands between 1650-1750 cm⁻¹. These are highly characteristic.

-

C=C Stretch: A peak in the 1550-1650 cm⁻¹ region.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The primary peak observed would correspond to the exact mass of the molecule, C₈H₉NO₃. In high-resolution mass spectrometry (HRMS), this would be the most accurate confirmation of the molecular formula.

Experimental Protocol: Melting Point Determination

The melting point is a fundamental physical property that provides a quick assessment of a compound's purity. A sharp melting range typically indicates high purity, whereas a broad and depressed range suggests the presence of impurities.

Objective: To determine the melting point range of solid this compound using the capillary method.

Materials:

-

Dry, purified sample of the title compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Thomas-Hoover or digital equivalent)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Methodology:

-

Sample Preparation:

-

Ensure the sample is completely dry, as residual solvent will depress the melting point.

-

If necessary, gently grind the crystalline sample into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

-

-

Capillary Loading:

-

Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the powder down.

-

Repeat until a packed column of 2-3 mm in height is achieved. Proper packing is crucial for accurate measurement.

-

-

Apparatus Setup:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to a rapid heating rate (e.g., 10-15 °C/min) to find an approximate melting point.

-

-

Approximate Determination:

-

Observe the sample while heating. Note the temperature at which it begins to melt and the temperature at which it becomes completely liquid. This provides a rough range.

-

-

Accurate Determination:

-

Allow the apparatus to cool down to at least 20 °C below the approximate melting point.

-

Prepare a new capillary tube with a fresh sample.

-

Place the new tube in the apparatus and heat rapidly to about 15-20 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C per minute. A slow rate is essential for thermal equilibrium and an accurate reading.

-

-

Data Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire solid mass turns into a clear liquid.

-

Report the result as a melting range (T₁ - T₂).

-

-

Post-Analysis:

-

Perform at least two measurements to ensure reproducibility.

-

Properly dispose of the used capillary tubes in a designated glass waste container.

-

Caption: Workflow for Melting Point Determination by Capillary Method.

References

- Pipzine Chemicals. (2026).

-

Tian, G., & Long, S. (2023). N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. IUCrData, 8, x230602. [Link]

-

PubChem. Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate. National Center for Biotechnology Information. [Link]

- Pipzine Chemicals.

-

Tian, G., & Long, S. (2023). N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. ResearchGate. [Link]

-

IUCr. N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. [Link]

Sources

- 1. Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate: Properties, Uses, Safety & Synthesis | Reliable China Supplier [pipzine-chem.com]

- 2. 6-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | Chemical Properties, Uses, Safety Data & Pricing - Reliable China Supplier [pipzine-chem.com]

- 3. Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate | C7H7NO3 | CID 416343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.iucr.org [journals.iucr.org]

"preliminary screening of Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate"

Technical Whitepaper: Preliminary Screening Framework for Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Executive Summary

This compound (hereafter referred to as M-6-OPC ) represents a privileged heterocyclic scaffold in modern drug discovery.[1] Structurally characterized by a 2-pyridone core, this molecule serves as a critical pharmacophore in the development of kinase inhibitors (e.g., JNK2, p38 MAPK), P2X7 antagonists, and anti-fibrotic agents.

This technical guide outlines a rigorous preliminary screening framework designed to validate M-6-OPC as a viable lead or fragment for library generation.[1] Unlike standard screening protocols, this framework addresses the specific challenges of the 2-pyridone class—namely, prototropic tautomerism, solubility-dependent bioavailability, and fragment-based binding modalities.

Part 1: Chemical Identity & Tautomeric Profiling

The primary challenge in screening M-6-OPC is its lactam-lactim tautomerism .[1] The molecule exists in dynamic equilibrium between the 6-oxo-1,6-dihydropyridine (lactam) and 6-hydroxy-2-methylnicotinate (lactim) forms.[1] The screening environment (solvent polarity, pH) dictates the dominant species, which fundamentally alters the hydrogen bond donor/acceptor (HBD/HBA) profile.

Structural Dynamics

-

Lactam Form (Polar Solvents/Crystal): Favored in aqueous media and solid state.[1] Acts as an H-bond acceptor (C=O) and donor (N-H).[1] Critical for binding pockets requiring neutral H-bond networks.[1]

-

Lactim Form (Non-polar Solvents): Favored in gas phase or hydrophobic pockets.[1] Acts as an H-bond donor (O-H) and acceptor (Pyridine N).[1]

Protocol 1: Tautomeric Ratio Determination (NMR)

-

Objective: Quantify the active species in assay buffer (DMSO/PBS).

-

Method: 1H-NMR (600 MHz) titration.[1]

-

Procedure:

-

Dissolve 5 mg M-6-OPC in 600 µL DMSO-d6.

-

Titrate with D₂O (0% to 50% v/v) to mimic assay conditions.

-

Monitor: Shift of the H-5 proton and disappearance of the OH/NH signal.

-

Acceptance Criteria: For biological screening, the species must remain >95% stable in 1% DMSO/PBS over 24 hours.[1]

-

Part 2: Physicochemical Screening (Solubility & Stability)

2-pyridone derivatives often suffer from "brick-dust" insolubility due to strong intermolecular hydrogen bonding (dimerization) in the crystal lattice.[1]

Kinetic Solubility Assay

Do not rely on thermodynamic solubility for HTS. Use a kinetic read to mimic library screening conditions.[1]

| Parameter | Specification | Methodological Note |

| Solvent System | PBS (pH 7.[1]4) with 1% DMSO | Mimics standard cell-based assay conditions. |

| Concentration Range | 1 µM – 200 µM | Detects precipitation onset via nephelometry.[1] |

| Incubation | 2 hours @ 25°C | Sufficient for "screening" equilibrium. |

| Detection | UV-Vis (254/280 nm) | Compare filtrate vs. total stock absorbance.[1] |

Oxidative Stability (For Library Synthesis)

If M-6-OPC is used as a fragment, it must resist rapid oxidation.[1]

-

Stress Test: Incubate 100 µM M-6-OPC with 5 equivalents of H₂O₂ in acetonitrile/water (1:1) for 4 hours.

-

Analysis: LC-MS/MS.

-

Pass Criteria: >90% parent compound recovery. Degradation to N-oxides indicates unsuitability for oxidative coupling chemistries.[1]

Part 3: Biological Assay Development

This section details the in vitro screening workflow. Given the scaffold's prevalence in kinase inhibition, the screening strategy prioritizes Fragment-Based Drug Discovery (FBDD) metrics over simple potency.

Cytotoxicity Profiling (Safety Filter)

Before target screening, rule out non-specific toxicity (e.g., membrane disruption).

-

Cell Lines: HEK293 (Kidney, general toxicity), HepG2 (Liver, metabolic toxicity).

-

Assay: CellTiter-Glo® (ATP quantification).[1]

-

Protocol:

Target Engagement: Surface Plasmon Resonance (SPR)

Since M-6-OPC is a low-molecular-weight fragment (~167 Da), standard IC₅₀ assays may yield false negatives due to low affinity.[1] SPR is the gold standard for validating binding.[1]

-

Chip Type: CM5 sensor chip immobilized with target protein (e.g., p38 MAPK or JNK2).[1]

-

Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4).

-

Injection: 60 seconds contact time, 30 µL/min flow rate.

-

Data Analysis: Look for "square-wave" binding kinetics (fast on/fast off), typical of specific fragment binding.[1]

Part 4: Visualization of Screening Logic

The following diagram illustrates the decision matrix for screening M-6-OPC, integrating the chemical state with biological output.

Figure 1: Decision-gated screening workflow for M-6-OPC, prioritizing solubility and safety before target engagement.[1]

Part 5: Analytical Validation (HPLC-MS)

To support the screening described above, a validated analytical method is required to ensure compound integrity in solution.

Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase:

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: ESI+ Mode (Target Mass: [M+H]⁺ = 168.06).[1]

-

Note: The 2-pyridone ring is polar; ensure sufficient retention time (>2.5 min) to separate from solvent front and potential hydrolysis products (carboxylic acid derivative).

References

-

PubChem. (2025).[1][2] this compound (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

-

Liao, J., et al. (2023).[1][3] Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate Analogue J27 for the Treatment of Acute Lung Injury.[1][3] Journal of Medicinal Chemistry.[1][3] Available at: [Link][1]

-

RSC Advances. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.[1] Royal Society of Chemistry.[1] Available at: [Link]

-

Sitzmann, M., et al. (2016).[1] Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Journal of Chemical Information and Modeling.[1] Available at: [Link]

Sources

- 1. Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate | C7H7NO3 | CID 416343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 6-hydroxy-2-methylpyridine-3-carboxylate | C8H9NO3 | CID 11788501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

[1][2][3][4][5][6][7][8][9]

Abstract & Strategic Significance

Methyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (also known as Methyl 6-hydroxy-2-methylnicotinate ) is a critical heterocyclic building block employed in the synthesis of tyrosine kinase inhibitors (e.g., analogs of Nintedanib) and other bioactive pyridine scaffolds. Its structure features a 2-pyridone core, which serves as a versatile pharmacophore capable of hydrogen bonding interactions within protein active sites.

This protocol details a direct cyclocondensation route utilizing readily available methyl 3-aminocrotonate and methyl propiolate. Unlike traditional Hantzsch syntheses that yield 1,4-dihydropyridines requiring subsequent oxidation, this pathway leverages an intramolecular cyclization-elimination mechanism to access the aromatic 2-pyridone system directly in a single step.

Key Advantages of This Protocol:

-

One-Pot Efficiency: Eliminates the need for separate oxidation steps.

-

Scalability: The reaction conditions (methanol reflux) are compatible with kilogram-scale production.

-

Purification Simplicity: Product crystallizes directly from the reaction matrix, requiring only trituration for high purity (>98%).

Retrosynthetic Analysis & Mechanism

The synthesis relies on a [3+3] annulation strategy. The reaction proceeds via a Michael addition of the enamine (methyl 3-aminocrotonate) to the electron-deficient alkyne (methyl propiolate), followed by an intramolecular nucleophilic acyl substitution (cyclization) that extrudes methanol to form the lactam ring.

Reaction Scheme:

Mechanism Insight:

-

Michael Addition: The nucleophilic carbon of the enamine attacks the

-carbon of the propiolate. -

Tautomerization & Cyclization: The resulting acyclic intermediate undergoes

isomerization, placing the amino group in proximity to the propiolate ester. -

Elimination: Nucleophilic attack of the amine nitrogen on the ester carbonyl releases methanol, locking the structure into the thermodynamically stable 2-pyridone tautomer.

Materials & Equipment

Reagents Table

| Reagent | CAS No.[1][2][3] | MW ( g/mol ) | Equiv. | Role |

| Methyl 3-aminocrotonate | 14205-39-1 | 115.13 | 1.0 | Nucleophile / C3-C4 Fragment |

| Methyl propiolate | 922-67-8 | 84.07 | 1.06 | Electrophile / C5-C6 Fragment |

| Methanol (anhydrous) | 67-56-1 | 32.04 | Solvent | Reaction Medium (10 volumes) |

| MTBE (Methyl tert-butyl ether) | 1634-04-4 | 88.15 | Wash | Trituration Solvent |

Equipment

-

Round-bottom flask (sized for 10-20 volumes of solvent).

-

Reflux condenser with inert gas inlet (

or -

Magnetic stirrer or overhead mechanical stirrer (recommended for scale >50g).

-

Vacuum filtration setup.

Experimental Protocol

Step 1: Reaction Setup

-

Charge: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Methyl 3-aminocrotonate (10.0 g, 87.0 mmol).

-

Solvate: Add Methanol (100 mL) and stir at room temperature (20–25°C) until the solid is fully dissolved or a uniform suspension is achieved.

-

Addition: Add Methyl propiolate (7.78 g, 92.6 mmol) in a single portion. Note: The reaction is slightly exothermic; monitor internal temperature.

Step 2: Cyclization

-

Heating: Equip the flask with a reflux condenser. Heat the mixture to 70°C (reflux) .

-

Incubation: Maintain reflux with moderate stirring for 12 hours .

-

Checkpoint: The solution typically darkens as the reaction proceeds. TLC or LC-MS can be used to monitor the consumption of methyl 3-aminocrotonate.

-

Step 3: Workup & Purification

-

Cooling: Remove the heat source and allow the reaction mixture to cool slowly to room temperature, then further cool to 0–5°C using an ice bath. Stir at this temperature for 1 hour to maximize precipitation.

-

Filtration: Filter the resulting suspension under vacuum.

-

Trituration (Critical Step):

-

Transfer the filter cake to a beaker.

-

Add MTBE (50 mL).

-

Slurry the solid for 15 minutes to remove unreacted starting materials and lipophilic byproducts.

-

Filter again and repeat the MTBE wash twice more (Total 3 x 50 mL).

-

-

Drying: Dry the solid in a vacuum oven at 45°C for 6 hours.

Step 4: Yield & Characterization

-

Expected Yield: ~34–40% (approx. 5.0 g).

-

Appearance: White to off-white crystalline solid.

-

Purity: >98% (HPLC).

Quality Control & Validation

The following analytical data confirms the identity of the product as the 6-oxo tautomer (pyridone) rather than the 6-hydroxy pyridine, although they exist in equilibrium.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 12.61 | Singlet (br) | 1H | NH (Pyridine N1) | Confirms Lactam (Oxo) form |

| 8.02 | Doublet ( | 1H | C4-H | Aromatic proton |

| 6.42 | Doublet ( | 1H | C5-H | Upfield shift due to adjacent carbonyl |

| 3.84 | Singlet | 3H | O-Me (Ester) | Methoxycarbonyl group |

| 2.72 | Singlet | 3H | C2-Me | Methyl group on ring |

Note: Data adapted from US20230192723A1.[4] The coupling constant and shifts are characteristic of the 2-pyridone system.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (<20%) | Incomplete cyclization or loss during filtration. | Extend reflux time to 16h. Ensure cooling to 0°C is maintained for full 1h before filtration. |

| Product is Sticky/Colored | Polymerization of methyl propiolate. | Ensure MTBE trituration is vigorous. Recrystallize from minimal hot methanol if necessary. |

| Starting Material Remains | Moisture in solvent. | Use anhydrous Methanol. Methyl propiolate is moisture sensitive; use fresh reagent. |

Process Workflow (Graphviz)

Figure 1: Step-by-step workflow for the synthesis and purification of the target pyridone.

References

- US Patent Application 2023/0192723 A1. "Prolyl Hydroxylase Domain-Containing Protein (PHD) Inhibitors and Uses Thereof".

-

PubChem . "Methyl 3-aminocrotonate (Compound Summary)". [Link] (Accessed Jan 30, 2026).

"HPLC analysis of Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate"

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Executive Summary & Scientific Context

This compound (also referred to as Methyl 6-hydroxy-2-methylnicotinate) is a critical heterocyclic building block in the synthesis of bioactive pharmaceutical ingredients, particularly GPR40 agonists and kinase inhibitors.

The Analytical Challenge: The analysis of this molecule presents a distinct challenge due to lactam-lactim tautomerism . In solution, the molecule exists in equilibrium between the 2-pyridone (6-oxo) and 2-hydroxypyridine forms. This equilibrium is solvent- and pH-dependent. Without proper mobile phase buffering, this dynamic exchange can lead to:

-

Peak splitting: Separation of tautomers on the column.

-

Severe tailing: Interaction of the basic nitrogen or the hydroxyl group with free silanols on the stationary phase.

-

Retention time instability: Sensitivity to minor pH fluctuations.

This protocol details a robust Reverse-Phase HPLC (RP-HPLC) method designed to lock the tautomeric equilibrium, ensuring a single, sharp peak and reproducible quantitation.

Chemical Identity & Properties

| Property | Details |

| Chemical Name | This compound |

| Synonyms | Methyl 6-hydroxy-2-methylnicotinate; 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid methyl ester |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| Solubility | Soluble in DMSO, Methanol, Acetonitrile; sparingly soluble in pure water.[1][2][3][4] |

| pKa | ~8.5 (OH/NH deprotonation) |

| UV Max | ~260 nm, ~305 nm (conjugated system) |

Method Development Strategy: The "Acidic Lock"

To achieve chromatographic integrity, we employ an acidic mobile phase (pH ~2.5 - 3.0).

-

Mechanism: Acidification with Formic Acid or Trifluoroacetic Acid (TFA) protonates the basic nitrogen and suppresses the ionization of the enolic hydroxyl group. This forces the equilibrium heavily toward the stable, neutral form (or protonated cation depending on pH vs pKa), preventing interaction with silanols and collapsing split peaks into a single Gaussian band.

-

Column Selection: A C18 column with high carbon load and end-capping is selected to maximize hydrophobic interaction while minimizing secondary silanol interactions.

Visualizing the Tautomeric Stabilization

Figure 1: Acidic mobile phase collapses the fast-exchanging tautomers into a single stable species for analysis.

Detailed Experimental Protocol

A. Instrumentation & Reagents

-

HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, DAD/PDA Detector).

-

Reagents:

-

Acetonitrile (HPLC Grade).

-

Water (Milli-Q / 18.2 MΩ).

-

Formic Acid (LC-MS Grade) OR Phosphoric Acid (85%).

-

Diluent: 50:50 Water:Acetonitrile (v/v).

-

B. Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) | End-capped stationary phase reduces peak tailing for basic/polar compounds. |

| Column Temp | 30°C | Maintains reproducible viscosity and kinetics. |

| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance. |

| Injection Vol | 5 - 10 µL | Prevent column overload. |

| Detection | UV @ 254 nm (Ref 360 nm) | Primary absorption band for the pyridone core. |

| Mobile Phase A | 0.1% Formic Acid in Water | Buffering agent to stabilize tautomers. |

| Mobile Phase B | Acetonitrile | Strong organic modifier for elution. |

C. Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 5 | Initial equilibration (highly aqueous to retain polar head). |

| 8.00 | 95 | Linear ramp to elute lipophilic impurities. |

| 10.00 | 95 | Wash step. |

| 10.10 | 5 | Return to initial conditions. |

| 15.00 | 5 | Re-equilibration (Critical for retention reproducibility). |

D. Sample Preparation Workflow

-

Stock Solution (1 mg/mL): Weigh 10 mg of reference standard into a 10 mL volumetric flask. Dissolve in 5 mL DMSO (to ensure complete solubilization), then make up to volume with Acetonitrile.

-

Working Standard (0.1 mg/mL): Dilute 1 mL of Stock Solution into 9 mL of Diluent (50:50 Water:ACN).

-

Note: Ensure the final diluent matches the initial mobile phase strength closely to prevent "solvent shock" peak distortion.

-

Method Validation & Performance Criteria

This method is self-validating if the following system suitability criteria are met:

-

Tailing Factor (T): Must be < 1.5. (If T > 1.5, increase column temperature to 40°C or switch to 0.1% TFA for stronger ion pairing).

-

Theoretical Plates (N): > 5000.

-

Precision (RSD): < 1.0% for retention time, < 2.0% for area (n=6 injections).

-

Linearity: R² > 0.999 over range 0.01 mg/mL to 0.2 mg/mL.

Troubleshooting Guide

| Issue | Root Cause | Solution |

| Split Peak / Shoulder | pH is near pKa (~8.5) or tautomer exchange is slow. | CRITICAL: Ensure Mobile Phase A is acidic (pH < 3.0). Freshly prepare buffer. |

| Broad Peak | Sample solvent too strong (100% ACN). | Dilute sample in 50:50 Water:ACN or start gradient at 2% B. |

| Retention Drift | Column equilibration insufficient. | Extend post-run re-equilibration time to 5 mins. |

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow from sample weighing to data calculation.

References

-

Liao, J., et al. (2023).[5] "Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate...". Journal of Medicinal Chemistry. (Demonstrates acidic gradient methods for oxo-dihydropyridine analogs). Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 416343, Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate. Retrieved from [Link]

-

Traverso, S., et al. (2022). "Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors...". ACS Medicinal Chemistry Letters. (Details "Standard Acidic Gradient Method" for this compound derivatives). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. japsonline.com [japsonline.com]

- 3. Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Biological Evaluation and 2D-QSAR Studies of Novel 6-Oxo-Pyridine-3-Carboxamide Derivatives as Antimicrobial and Antifungal Agents | El-Sehrawi | International Journal of Chemistry | CCSE [ccsenet.org]

- 5. Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate in Calcium Channel Modulation Research

Part 1: Executive Summary & Scientific Rationale

The Structural Paradox in Calcium Channel Blockers

Methyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS: 223788-08-7) represents a critical structural scaffold in the research of voltage-gated calcium channel (VGCC) modulators. While the 1,4-dihydropyridine (1,4-DHP) ring system (found in drugs like Nifedipine and Amlodipine) is the established pharmacophore for L-type calcium channel blockade, the 1,6-dihydropyridine (1,6-DHP) and 6-oxo (pyridone) derivatives play a nuanced role in drug discovery.

This compound often serves two distinct purposes in high-precision pharmacology:

-

Selectivity Control & SAR Studies: It acts as a structural probe to define the stringent steric and electronic requirements of the dihydropyridine binding pocket (the "nifedipine site") on the

subunit of the Cav1.2 channel. -

Metabolic Reference Standard: As 1,4-DHPs are often oxidized to pyridone or pyridine derivatives in vivo, this compound is frequently used to map metabolic pathways and ensure that observed biological activity is due to the parent drug, not a metabolite.

This guide provides protocols for evaluating this compound's activity, stability, and utility as a reference standard in calcium channel research.

Part 2: Mechanism of Action & Structural Logic

The Dihydropyridine Binding Pocket

The L-type calcium channel contains a high-affinity binding site for 1,4-DHPs. Activity relies on a specific "boat" conformation of the dihydropyridine ring, where the C4-aryl group is pseudo-axial.[1]

-

Active Scaffold (1,4-DHP): Non-planar, boat-shaped. Disrups channel gating.

-

Test Scaffold (1,6-DHP/Pyridone): The introduction of the 6-oxo group and the shift in saturation (1,6-dihydro) planarizes the ring or alters the vector of hydrogen bond donors (NH group). This typically results in reduced affinity , making it an ideal negative control to validate assay specificity or a starting point for novel binding modes .

Pathway Visualization

The following diagram illustrates the screening logic for differentiating active modulators from structural analogs.

Caption: Logic flow for evaluating 1,6-dihydropyridine derivatives against L-type calcium channels.

Part 3: Experimental Protocols

Protocol A: Fluorescent Calcium Flux Assay (Primary Screen)

Objective: Rapidly assess if the compound inhibits intracellular calcium influx in HEK-293 cells stably expressing Cav1.2.

Materials:

-

Cell Line: HEK-293 or CHO cells expressing Cav1.2 +

+ -

Reagents: Fluo-4 AM or Fura-2 AM (calcium indicators), Probenecid (to prevent dye leakage).

-

Compound: this compound (dissolved in DMSO to 10 mM stock).

-

Control: Nifedipine (Positive Control, 1 µM).

Step-by-Step Methodology:

-

Cell Plating: Seed cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates. Incubate 24h at 37°C/5% CO₂.

-

Dye Loading:

-

Prepare Loading Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid + 4 µM Fluo-4 AM.

-

Remove media and add 100 µL Loading Buffer. Incubate 45 min at 37°C.

-

-

Compound Addition:

-

Wash cells 3x with Assay Buffer (HBSS + 20 mM HEPES, Ca²⁺-free initially).

-

Add 50 µL of Test Compound (titrated 0.1 nM – 10 µM) in Assay Buffer.

-

Incubate 20 min at room temperature (RT) to allow equilibration.

-

-

Stimulation & Measurement:

-

Transfer plate to FLIPR or similar kinetic plate reader.

-

Trigger: Inject 50 µL of high-K⁺ buffer (KCl 60 mM final) + CaCl₂ (2 mM final) to depolarize membrane and open channels.

-

Read: Measure fluorescence (Ex 494 nm / Em 516 nm) every 1s for 120s.

-

-

Data Analysis:

-

Calculate

(Peak fluorescence minus baseline / baseline). -

Plot Dose-Response Curve (Log[Concentration] vs. % Inhibition).

-

Expected Result:

-

If acting as a blocker , fluorescence peak will decrease dose-dependently.

-

If acting as a negative control , no significant change in fluorescence will occur compared to vehicle (DMSO).

Protocol B: Automated Patch-Clamp Electrophysiology (Validation)

Objective: Confirm direct channel interaction and voltage-dependence, distinguishing it from fluorescence artifacts.

Setup:

-

Platform: QPatch or Patchliner (Automated), or Manual Rig.

-

Internal Solution (Intracellular): 120 mM CsF, 10 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP (pH 7.2).

-

External Solution (Extracellular): 140 mM TEA-Cl, 10 mM BaCl₂ (as charge carrier), 10 mM HEPES, 10 mM Glucose (pH 7.4). Note: Ba²⁺ is used instead of Ca²⁺ to prevent calcium-dependent inactivation.

Voltage Protocol:

-

Holding Potential: -80 mV.

-

Depolarization Step: Step to +10 mV for 200 ms (activates channel).

-

Frequency: 0.1 Hz (every 10 seconds).

Workflow:

-

Seal Formation: Establish G

seal and whole-cell configuration. -

Baseline: Record stable run-down currents for 3-5 minutes.

-

Perfusion: Apply Test Compound (10 µM) for 2 minutes.

-

Washout: Perfuse External Solution to check reversibility.

-

State-Dependence Check (Optional): Change holding potential to -40 mV (inactivates ~50% of channels) and re-apply compound. 1,4-DHPs typically show 10-100x higher potency at depolarized potentials.

Data Output Table:

| Parameter | 1,4-DHP (Nifedipine) | Test Compound (1,6-DHP Isomer) | Interpretation |

| IC50 (Holding -80 mV) | > 1 µM | TBD (Likely > 10 µM) | Low affinity for resting state |

| IC50 (Holding -40 mV) | ~ 10 nM | TBD | High affinity for inactivated state? |

| Kinetics | Fast onset, slow offset | Fast onset/offset | Binding kinetics |

Protocol C: Metabolic Stability Profiling

Objective: Determine if the compound is a stable end-product or subject to further degradation. This is crucial if using it as a reference standard.

-

Incubation: Mix 1 µM Test Compound with human liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4).

-

Sampling: Aliquot at 0, 15, 30, 60 min. Quench with ice-cold acetonitrile containing Internal Standard (e.g., Warfarin).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Metric: Calculate Intrinsic Clearance (

) and Half-life (

Part 4: References

-

Triggle, D. J. (2007). "Calcium channel antagonists: Clinical uses—Past, present and future." Biochemical Pharmacology, 74(1), 1-9.

-

Kass, R. S., & Arena, J. P. (1989). "Influence of pH on calcium channel block by amlodipine, a charged dihydropyridine compound. Implications for location of the dihydropyridine receptor." Journal of General Physiology, 93(6), 1109-1127.

-

PubChem Compound Summary. (2023). "this compound (CAS 223788-08-7)." National Center for Biotechnology Information.

-

Edraki, N., et al. (2009). "Dihydropyridines: Evaluation of their current and future pharmacological applications." Drug Discovery Today, 14(21-22), 1058-1066.

Sources

Application Notes and Protocols for In Vitro Evaluation of Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Introduction: Unveiling the Therapeutic Potential of a Dihydropyridine Scaffold

Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate belongs to the dihydropyridine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. Dihydropyridine derivatives have been successfully developed into drugs with a wide range of therapeutic applications, including cardiovascular, anti-inflammatory, anticancer, and antioxidant agents[1][2][3][4]. The unique chemical structure of these compounds allows for diverse biological activities, making them a fertile ground for new drug discovery[4]. This application note provides a comprehensive guide for the in vitro evaluation of this compound, outlining a logical progression of assays from initial cytotoxicity screening to detailed mechanistic studies. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to thoroughly characterize the biological activity of this promising compound.

Part 1: Foundational Analysis - Cytotoxicity and Antiproliferative Screening

A critical first step in the evaluation of any new chemical entity is to determine its effect on cell viability and proliferation. This foundational data informs the concentration ranges for subsequent, more specific assays and provides initial insights into potential anticancer activity.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.[5]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the compound-containing medium and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells. It offers a good alternative to the MTT assay and is particularly useful for suspension cell lines.[6][7]

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Cell Fixation: After compound treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plate five times with slow-running tap water.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Absorbance Measurement: Measure the absorbance at 510 nm.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

| Assay | Principle | Endpoint | Advantages |

| MTT | Mitochondrial dehydrogenase activity[5] | Colorimetric (Formazan) | Well-established, sensitive[5] |

| SRB | Staining of total cellular protein[6] | Colorimetric (SRB dye) | Less interference from compounds, good for long-term studies |

Part 2: Exploring Antioxidant Properties

Many dihydropyridine derivatives exhibit antioxidant activity. The following assays can be used to determine the free radical scavenging potential of this compound.

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a popular and straightforward method for evaluating antioxidant activity. DPPH is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule, resulting in a color change from purple to yellow.[8][9]

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound to 100 µL of 0.1 mM DPPH in methanol.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.

ABTS Radical Cation Decolorization Assay

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The pre-formed radical cation is green, and in the presence of an antioxidant, it is reduced, causing a decolorization that can be measured spectrophotometrically.[8][10]

-

ABTS•+ Generation: Prepare the ABTS radical cation by reacting 7 mM ABTS solution with 2.45 mM potassium persulfate solution and keeping the mixture in the dark at room temperature for 12-16 hours.

-

Working Solution: Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction: Add 10 µL of the test compound at various concentrations to 1 mL of the ABTS•+ working solution.

-

Incubation and Measurement: After 6 minutes, measure the absorbance at 734 nm.

-

Data Analysis: Calculate the percentage of inhibition of ABTS•+ and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

Caption: Antioxidant assay principles.

Part 3: Investigating Anti-inflammatory Mechanisms

Given the known anti-inflammatory properties of some dihydropyridines, it is crucial to investigate the potential of this compound to modulate key inflammatory pathways.[1]

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

COX and LOX are key enzymes in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively.[11][12][13]

Commercially available enzyme inhibition assay kits are recommended for this purpose. These kits typically provide the enzyme, substrate (arachidonic acid), and a chromogen that allows for spectrophotometric measurement of the enzyme's activity.

-

Enzyme Preparation: Reconstitute the COX-1, COX-2, or 5-LOX enzyme according to the manufacturer's instructions.

-

Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compound for a specified time.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid.

-

Detection: Measure the product formation according to the kit's protocol (e.g., colorimetric or fluorometric).

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value. Celecoxib (for COX-2) and Zileuton (for 5-LOX) can be used as positive controls.

Modulation of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation.[14] Investigating the effect of the compound on NF-κB activation can provide significant insight into its anti-inflammatory mechanism.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Biological Evaluation of 1,4-dihydropyridine Derivatives as Potent Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. wjpmr.com [wjpmr.com]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. japsonline.com [japsonline.com]

- 6. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsonline.com [ijpsonline.com]

- 10. mdpi.com [mdpi.com]

- 11. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth | MDPI [mdpi.com]

- 13. phytopharmajournal.com [phytopharmajournal.com]

- 14. Activation of nuclear factor kappa B by different agents: influence of culture conditions in a cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Experimental Design of Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate Studies

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals investigating the therapeutic potential of Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate. The following protocols are designed to be a robust starting point, offering detailed methodologies for synthesis, characterization, and biological evaluation.

Introduction: The Therapeutic Promise of Dihydropyridine Scaffolds

The dihydropyridine core is a privileged scaffold in medicinal chemistry, most notably recognized for its role in L-type calcium channel blockers used in treating cardiovascular diseases.[1][2] However, the therapeutic potential of dihydropyridine derivatives extends to a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This compound, the subject of this guide, represents a novel chemical entity with the potential for diverse pharmacological applications. A systematic and rigorous experimental approach is crucial to unlocking its therapeutic value.

This document outlines a logical progression of studies, from initial synthesis and characterization to in-depth in vitro and in vivo evaluations, culminating in mechanistic investigations. Each section provides not only the "how" but also the "why," grounding the experimental design in established scientific principles.

Section 1: Synthesis and Physicochemical Characterization